molecular formula C6H10NO4P B12848572 4-Methylpyridine phosphate

4-Methylpyridine phosphate

Cat. No.: B12848572
M. Wt: 191.12 g/mol
InChI Key: XWCBTCLNKUWVJL-UHFFFAOYSA-N
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Description

4-Methylpyridine phosphate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group attached to the fourth carbon of the pyridine ring and a phosphate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridine phosphate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, resulting in the formation of 4-cyanopyridine, which is then hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid.

    Reduction: Reduction reactions can convert it to 4-methylpyridine.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Methylpyridine phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylpyridine phosphate involves its interaction with specific molecular targets and pathways. It primarily acts as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .

Comparison with Similar Compounds

    4-Methylpyridine: The parent compound without the phosphate group.

    4-Cyanopyridine: An intermediate in the synthesis of 4-methylpyridine phosphate.

    Pyridoxal Phosphate: A biologically active form of vitamin B6 that also contains a phosphate group.

Uniqueness: this compound is unique due to its specific combination of a methyl group and a phosphate group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C6H10NO4P

Molecular Weight

191.12 g/mol

IUPAC Name

4-methylpyridine;phosphoric acid

InChI

InChI=1S/C6H7N.H3O4P/c1-6-2-4-7-5-3-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4)

InChI Key

XWCBTCLNKUWVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC=C1.OP(=O)(O)O

Origin of Product

United States

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